Melphalan

Description

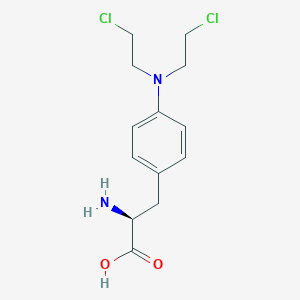

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-amino-3-[4-[bis(2-chloroethyl)amino]phenyl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18Cl2N2O2/c14-5-7-17(8-6-15)11-3-1-10(2-4-11)9-12(16)13(18)19/h1-4,12H,5-9,16H2,(H,18,19)/t12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGDBTWWWUNNDEQ-LBPRGKRZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(C(=O)O)N)N(CCCl)CCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1C[C@@H](C(=O)O)N)N(CCCl)CCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18Cl2N2O2 | |

| Record name | MELPHALAN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16224 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6020804 | |

| Record name | Melphalan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6020804 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

305.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Melphalan appears as white to buff-colored powder. Odorless or with a faint odor. An antineoplastic medicine., Solid | |

| Record name | MELPHALAN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16224 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Melphalan | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015176 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

less than 1 mg/mL at 72 °F (NTP, 1992), < 0.1 g/100 mL at 22 °C, Practically insoluble in water, Soluble in propylene glycol and dilute mineral acids; slightly soluble in ethanol, methanol. Practically insolluble in chloroform, ether, Soluble in 2% carboxymethylcellulose and in dilute mineral acid and alkali solution; insoluble in chloroform, ether, 3.58e-01 g/L, 95% ethanol <0.9 (mg/mL), 10% aqueous ethanol 1.3 (mg/mL), Methanol 2.8 - 5.6 (mg/mL), Water 1.7 - 2.3 (mg/mL), Chloroform <1 (mg/mL), 0.1NHCL 9-17 (mg/mL), 0.1 N NaOH 7-10.6 (mg/mL), Acetone <1 (mg/mL), pH 4 citrate buffer 2.2 - 2.6 (mg/mL), pH 9 borate buffer 2.0 - 2.4 (mg/mL) | |

| Record name | MELPHALAN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16224 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Melphalan | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01042 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Melphalan | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3234 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Melphalan | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015176 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | MELPHALAN | |

| Source | NCI Investigational Drugs | |

| URL | http://dtp.nci.nih.gov/NCI-InvestigationalDrugsCI92/8806%20(1992).txt | |

| Description | An investigational drug is one that is under study but does not have permission from the U.S. Food and Drug Administration (FDA) to be legally marketed and sold in the United States. NCI provides the investigational drug to the physicians who are participating in clinical trials or TRC protocols. For more information please visit NCI investigational drug website: https://www.cancer.gov/about-cancer/treatment/drugs/investigational-drug-access-fact-sheet | |

Color/Form |

Needles from methanol (monosolvate), Crystals, Off-white to buff powder | |

CAS No. |

148-82-3 | |

| Record name | MELPHALAN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16224 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Melphalan | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=148-82-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Melphalan [USAN:USP:INN:BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000148823 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Melphalan | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01042 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | melphalan | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757098 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Melphalan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6020804 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Melphalan | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.207 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MELPHALAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q41OR9510P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Melphalan | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3234 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Melphalan | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015176 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

351 °F (decomposes) (NTP, 1992), 182-183 °C (decomp), MP: 180 °C, Tiny needles from methanol, MP: 180-181 °C /Melphalan DL-form/, 182.5 °C | |

| Record name | MELPHALAN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16224 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Melphalan | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01042 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Melphalan | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3234 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Melphalan | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015176 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Molecular Mechanisms of Action of Melphalan in Cellular Systems

DNA Alkylation and Adduct Formation Research

The initial and most frequent interaction of melphalan (B128) with DNA is alkylation, leading to the formation of DNA mono-adducts. This process is initiated when one of the two chloroethyl groups of the this compound molecule forms a highly reactive aziridinium (B1262131) intermediate cation, which then rapidly alkylates a nucleophilic site on a DNA base.

Research has consistently shown that the primary target for this compound alkylation is the N7 position of the guanine (B1146940) base. This site, located in the major groove of the DNA double helix, is highly nucleophilic and accessible. The alkylation at the N7-guanine position is a critical first step, creating a mono-adduct that can subsequently lead to more complex and cytotoxic lesions. Studies have also identified the N3 position of adenine (B156593) as another, less frequent, site for this compound alkylation. The preferential alkylation of the N7 position of guanine may be enhanced by factors such as base stacking and charge transfer within the DNA structure.

DNA mono-adducts are the most abundant lesions formed by this compound. These single-base modifications arise when one of the drug's alkylating arms covalently binds to a DNA base, most commonly N7 of guanine or N3 of adenine. A significant portion of these primary mono-adducts may persist if the second chloroethyl group reacts with water instead of another DNA base, resulting in a stable, monofunctional lesion known as a 2'-hydroxyethyl derivative.

To better understand the specific roles of different adduct types, researchers have synthesized and studied pure monofunctional derivatives of this compound, such as monohydroxythis compound. Studies using this derivative confirmed that it forms only mono-adducts, with an adenine-to-guanine adduct ratio of 0.62, which is similar to that observed with bifunctional this compound. While mono-adducts are the most numerous lesions, it is the less frequent, but more complex, bifunctional adducts that are considered essential for this compound's potent cytotoxic effects.

| Adduct Type | Primary DNA Target(s) | Description | Relative Abundance | Reference |

|---|---|---|---|---|

| Monofunctional Adducts (Mono-adducts) | N7-Guanine, N3-Adenine | Covalent attachment of a single this compound alkylating arm to a DNA base. | Majority of lesions formed. | |

| Bifunctional Adducts (Cross-links) | Guanine-Guanine, Adenine-Guanine | Covalent linkage formed by both alkylating arms of a single this compound molecule. | Minor fraction of total lesions, but critical for cytotoxicity. |

N7-Guanine Alkylation Studies

DNA Cross-linking Induction by this compound

The bifunctional capability of this compound allows it to form covalent cross-links between two nucleotide residues, which can occur on opposite DNA strands (interstrand), the same strand (intrastrand), or between DNA and a protein. These cross-links are a more severe form of DNA damage than mono-adducts.

Interstrand cross-links (ICLs) are considered the most critical cytotoxic lesion induced by this compound. An ICL is formed when, after the initial alkylation of a guanine on one DNA strand, the second chloroethyl arm of the same this compound molecule reacts with a guanine on the complementary strand. This creates a covalent bridge that physically prevents the separation of the two DNA strands, thereby blocking essential processes like DNA replication and transcription.

The formation of ICLs is a delayed process compared to the initial formation of mono-adducts. While maximum mono-adduct levels are typically observed within two hours of exposure, ICLs accumulate more slowly, reaching their peak levels between 6 and 16 hours post-treatment. The cytotoxicity of this compound has been strongly correlated with the formation and persistence of these ICLs. The inability of a cell to repair these lesions before entering the DNA replication phase can lead to DNA double-strand breaks, chromosomal aberrations, and ultimately, cell death.

| Kinetic Parameter | Mono-adducts | Interstrand Cross-links (ICLs) | Reference |

|---|---|---|---|

| Peak Formation Time | ~2 hours post-exposure | 6-16 hours post-exposure | |

| Significance | Initial, most frequent lesion. | Delayed, highly cytotoxic lesion. |

In addition to linking opposite DNA strands, this compound can also form intrastrand cross-links, where both alkylating arms react with bases on the same DNA strand. These lesions typically involve the linkage of two adjacent guanine residues (N7G-N7G) or an adenine and a guanine residue (N3A-N7G). While intrastrand cross-links are a recognized form of this compound-induced damage, they are generally considered to be less abundant and less cytotoxic than interstrand cross-links. The nucleotide excision repair (NER) pathway can often readily remove intrastrand cross-links.

A third type of cross-link induced by this compound is the DNA-protein cross-link (DPC). These lesions occur when one arm of the this compound molecule binds to DNA (e.g., at the N7-guanine position) and the other arm covalently binds to a nearby protein. DPCs can physically obstruct DNA, interfering with replication, transcription, and repair processes.

Research has shown that nitrogen mustards like this compound can induce cross-linking between DNA and a wide array of nuclear proteins. These include proteins involved in chromatin structure, DNA repair, and transcriptional regulation. For example, studies have specifically identified the DNA repair protein O6-alkylguanine DNA alkyltransferase (AGT) as a target for cross-linking by nitrogen mustards, with the covalent bond forming between the N7 position of guanine and cysteine residues within the protein's active site. The formation of DPCs is another mechanism through which this compound contributes to cellular toxicity.

Intrastrand Cross-links Investigations

Cellular Consequences of this compound-Induced DNA Damage

This compound's primary mechanism of action involves the alkylation of DNA, leading to the formation of DNA monoadducts and interstrand cross-links (ICLs). This damage profoundly disrupts normal cellular processes, ultimately triggering pathways that lead to cell death.

Disruption of DNA Replication and Transcription Processes

The formation of this compound-induced DNA cross-links presents a significant physical barrier to the cellular machinery responsible for DNA replication and transcription. These cross-links prevent the unwinding of the DNA double helix, a critical step for both processes. As a result, DNA polymerases and RNA polymerases are unable to proceed along the DNA template, leading to a halt in the synthesis of new DNA and RNA molecules. This disruption of fundamental cellular processes is a key component of this compound's cytotoxic effect. The inability of cancer cells to replicate their DNA and synthesize necessary proteins effectively inhibits their proliferation.

The extent of DNA damage often surpasses the cell's repair capacity, leading to the activation of apoptotic pathways. The stalling of replication forks due to ICLs can lead to the formation of DNA double-strand breaks (DSBs), which are highly cytotoxic lesions.

Induction of Cell Cycle Arrest Research (e.g., G2/M phase)

In response to DNA damage, cells activate complex signaling networks known as cell cycle checkpoints. These checkpoints serve to halt the progression of the cell cycle, providing an opportunity for DNA repair to occur before the cell attempts to divide. This compound-induced DNA damage has been shown to trigger cell cycle arrest, particularly at the G2/M phase.

The G2/M checkpoint prevents cells with damaged DNA from entering mitosis. Research has demonstrated that treatment with this compound leads to an accumulation of cells in the G2/M phase in various cancer cell lines, including multiple myeloma and leukemia. For instance, in RPMI8226 multiple myeloma cells, co-administration of the PARP-1 inhibitor PJ34 with this compound resulted in an increased proportion of cells arrested in the G2/M phase. Similarly, studies on this compound analogs have shown a significant accumulation of RPMI8226 and HL60 cells in the G2/M phase following treatment. This arrest is a direct consequence of the activation of DNA damage response pathways that sense the presence of this compound-induced lesions.

| Cell Line | Treatment | Effect on Cell Cycle | Reference |

| RPMI8226 (Multiple Myeloma) | This compound + PJ34 | Increased proportion of cells in G2/M phase | |

| RPMI8226 and HL60 (Leukemia) | This compound Analogs | Accumulation of cells in the G2/M phase | |

| SU-DHL-10 (Lymphoma) | Melflufen | Accumulation of cells in the G2/M phase | |

| KM-H2 (Lymphoma) | Melflufen | Accumulation of cells in the G2/M phase |

This compound-Induced Pathways of Programmed Cell Death

The extensive DNA damage caused by this compound ultimately triggers programmed cell death, primarily through the intrinsic pathway of apoptosis. However, research also points to the involvement of other cell death mechanisms, such as mitotic catastrophe.

Intrinsic Pathway of Apoptosis Activation

The intrinsic, or mitochondrial, pathway of apoptosis is a major route through which this compound induces cell death. This pathway is initiated by intracellular stress signals, such as irreparable DNA damage. this compound-induced DNA damage leads to the activation of a cascade of events centered around the mitochondria.

A key event is the permeabilization of the outer mitochondrial membrane and the release of pro-apoptotic factors into the cytoplasm. One such factor is cytochrome c. Once in the cytosol, cytochrome c binds to Apoptotic protease activating factor-1 (Apaf-1), which then recruits pro-caspase-9 to form a complex known as the apoptosome. Within the apoptosome, pro-caspase-9 is activated, which in turn activates downstream executioner caspases, such as caspase-3. These executioner caspases are responsible for the characteristic morphological and biochemical changes of apoptosis, including DNA fragmentation and the dismantling of the cell.

Research has shown that this compound treatment can lead to the disruption of the mitochondrial membrane potential and the activation of caspase-9 and caspase-3. For example, this compound has been observed to promote the fragmentation of the mitochondrial network, an early event in apoptosis. Furthermore, studies have demonstrated that combining this compound with other agents can enhance apoptosis in myeloma cells.

Research into Alternative Cell Death Mechanisms

While apoptosis is a primary outcome of this compound treatment, other forms of programmed cell death can also be initiated, particularly in the context of mitotic failure.

Mitotic catastrophe is a form of cell death that occurs as a result of aberrant mitosis. It is often triggered by DNA damage or dysfunctional cell cycle checkpoints, which can lead to the formation of aneuploid cells. this compound-induced DNA damage and the subsequent arrest in the G2/M phase can set the stage for mitotic catastrophe. If the cell is unable to repair the DNA damage and overrides the G2/M checkpoint, it may enter mitosis with damaged chromosomes. This leads to mitotic failure, characterized by nuclear changes such as multinucleation and micronucleation.

Research has shown that this compound can activate mitotic catastrophe in multiple myeloma cells. Studies involving this compound analogs have also indicated that the resulting cell death occurs through the activation of mitotic catastrophe. This process can be a p53-independent cell death pathway. The inhibition of certain DNA repair pathways, such as the one mediated by Polymerase Theta (POLQ), has been shown to enhance this compound-induced mitotic catastrophe in multiple myeloma cells.

| Cell Death Mechanism | Triggers | Key Features | Reference |

| Intrinsic Apoptosis | Irreparable DNA damage, mitochondrial stress | Release of cytochrome c, activation of caspase-9 and caspase-3 | |

| Mitotic Catastrophe | Aberrant mitosis, dysfunctional cell cycle checkpoints, DNA damage | Multinucleation, micronucleation, aneuploidy |

Autophagy Induction

This compound, as a DNA-damaging alkylating agent, can trigger autophagy in various cellular systems, a process that is particularly significant in the context of cancer cell response to chemotherapy. Autophagy is a catabolic "self-eating" process where cellular components are degraded and recycled. In response to this compound, this process is often initiated as a cytoprotective mechanism, allowing cancer cells to survive the stress induced by DNA damage.

Research in multiple myeloma (MM) cells has shown that this compound induces a form of autophagy that is regulated by the protein Beclin-1. The induction of autophagy is characterized by the formation of double-membraned vesicles called autophagosomes, which engulf cytoplasmic contents. A key biochemical marker of this process is the conversion of the soluble form of microtubule-associated protein 1A/1B-light chain 3 (LC3-I) to its lipidated, membrane-bound form (LC3-II), which is recruited to the autophagosome membrane. Studies have demonstrated that treating MM cells with this compound leads to a time-dependent increase in the conversion of LC3-I to LC3-II, confirming the activation of the autophagic machinery.

The molecular mechanism underpinning this response involves a complex interplay of regulatory proteins. Beclin-1 plays a central role by forming a complex with class III phosphoinositide 3-kinase (PI3K), an event that is crucial for initiating autophagosome formation. This interaction is negatively regulated by the anti-apoptotic protein Bcl-2, which can bind to Beclin-1 and inhibit its autophagic function. Treatment with this compound can disrupt the inhibitory Bcl-2/Beclin-1 binding, thereby freeing Beclin-1 to associate with class III PI3K and promote autophagy.

The pro-survival role of this compound-induced autophagy is highlighted by experiments where autophagy is inhibited. The use of pharmacological inhibitors such as hydroxychloroquine (B89500) and 3-methyladenine, or the genetic knockdown of essential autophagy genes like BECLIN-1 and ATG5, has been shown to significantly enhance the cytotoxic and pro-apoptotic effects of this compound in MM cells both in vitro and in vivo. This suggests that by disabling this survival pathway, cancer cells become more susceptible to the DNA damage inflicted by this compound.

However, the induction of autophagy by this compound is not a universal or non-specific response to cellular injury. In some MM cell lines, this compound did not induce autophagy, despite causing significant apoptosis, indicating that the response is context-dependent and not merely a consequence of general cell stress.

Table 1: Key Proteins in this compound-Induced Autophagy

| Protein | Function in this compound-Induced Autophagy | Source |

|---|---|---|

| Beclin-1 | A core regulatory protein that, in complex with Class III PI3K, initiates the formation of autophagosomes. | |

| LC3 | Exists as LC3-I (cytosolic) and LC3-II (lipidated, membrane-bound). The conversion of LC3-I to LC3-II is a key indicator of autophagosome formation and autophagic activity following this compound treatment. | |

| Atg5 | An essential autophagy-related protein that is part of a conjugate system required for the elongation and maturation of the autophagosome. | |

| Class III PI3K | A lipid kinase that forms a complex with Beclin-1 to produce phosphatidylinositol 3-phosphate (PI3P), which is critical for the recruitment of other autophagy proteins to the phagophore. | |

| Bcl-2 | An anti-apoptotic protein that can inhibit autophagy by binding to Beclin-1. This compound treatment can disrupt this interaction, promoting autophagy. |

Necroptosis Mechanisms

In addition to apoptosis and autophagy, this compound can activate an alternative cell death pathway known as necroptosis, particularly in cancer cells that have developed resistance to apoptosis. Necroptosis is a form of regulated, caspase-independent necrosis that results in cell lysis and the release of cellular contents, which can provoke an inflammatory response.

The central molecular machinery governing necroptosis involves a signaling cascade mediated by three key proteins: Receptor-Interacting Protein Kinase 1 (RIPK1), Receptor-Interacting Protein Kinase 3 (RIPK3), and the mixed-lineage kinase domain-like (MLKL) pseudokinase. While RIPK1 has a dual role and can act as a scaffold to promote cell survival, its kinase activity is crucial for initiating necroptosis.

The process is typically initiated when death receptor signaling or other stimuli lead to the formation of a protein complex. In a cellular environment where caspase-8 is inhibited or absent, RIPK1 can engage with RIPK3. This interaction, facilitated by their respective RIP homotypic interaction motif (RHIM) domains, leads to the phosphorylation and activation of both kinases. The activated RIPK1-RIPK3 complex, often referred to as the necrosome, then recruits and phosphorylates the downstream executioner protein, MLKL.

Phosphorylation of MLKL by RIPK3 triggers a conformational change, causing MLKL to oligomerize and translocate from the cytosol to the plasma membrane. At the membrane, these MLKL oligomers are believed to form pores or disrupt membrane integrity through other means, leading to an influx of ions, cell swelling, and eventual rupture.

Evidence suggests that this compound can leverage this pathway to induce cell death. Studies combining this compound with other agents have provided further insight into the involvement of the necroptosis pathway. For instance, the combination of this compound with TNF and Smac mimetics has been shown to induce RIPK1-dependent cell death. Furthermore, inhibiting TGF-β-activated kinase 1 (TAK1), an upstream negative regulator of the RIPK1 pathway, with inhibitors like NG25 and 5Z-7-oxozeaenol, demonstrated cytotoxicity in MM cell lines, an effect that was also observed in combination with this compound. This finding further implicates the RIPK1 signaling axis as a target for enhancing this compound's therapeutic effect.

Table 2: Key Proteins in this compound-Associated Necroptosis

| Protein | Function in Necroptosis | Source |

|---|---|---|

| RIPK1 | A serine/threonine kinase that acts as a key sensor. Its kinase activity is essential for initiating the necroptotic cascade by activating RIPK3. | |

| RIPK3 | A serine/threonine kinase that is activated upon interaction with RIPK1. Activated RIPK3 is responsible for phosphorylating the executioner protein MLKL. | |

| MLKL | A pseudokinase that acts as the terminal executioner of necroptosis. Upon phosphorylation by RIPK3, it oligomerizes and translocates to the plasma membrane, causing membrane permeabilization and cell lysis. | |

| Caspase-8 | A protease that, when active, typically promotes apoptosis and cleaves/inactivates RIPK1 and RIPK3 to inhibit necroptosis. Inhibition of Caspase-8 can shift the cellular response towards necroptosis. | |

| TAK1 | A kinase that can act as a negative regulator of RIPK1-dependent cell death. Its inhibition can sensitize cells to necroptosis. |

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| 3-Methyladenine |

| 5Z-7-oxozeaenol |

| Atg5 |

| Beclin-1 |

| Birinapant |

| Bortezomib (B1684674) |

| Chloroquine |

| Doxorubicin |

| Hydroxychloroquine |

| LCL-161 |

| This compound |

| NG25 |

| Rapamycin |

Cellular Responses to Melphalan Induced Dna Damage and Stress

Activation of DNA Damage Response (DDR) Pathways

The initial cellular reaction to Melphalan-induced DNA lesions is the activation of the DNA Damage Response (DDR), a sophisticated signaling cascade orchestrated by apical kinases that sense genomic insults. This response is critical in determining the cell's fate—be it survival through successful DNA repair or elimination through programmed cell death.

This compound-induced DNA damage, particularly the formation of ICLs and subsequent replication stress, engages two principal sensor kinases: Ataxia-Telangiectasia Mutated (ATM) and Ataxia-Telangiectasia and Rad3-related (ATR).

ATM Activation : DNA double-strand breaks (DSBs), which can arise as intermediates during the repair of ICLs, are primary activators of the ATM pathway. Once activated, ATM phosphorylates a variety of substrates, including the checkpoint kinase 2 (CHK2), to signal the presence of severe DNA damage.

ATR Activation : The ATR pathway is activated by the presence of single-stranded DNA (ssDNA) regions, which form when DNA replication forks stall at sites of damage, such as this compound-induced adducts. ATR, in turn, phosphorylates and activates checkpoint kinase 1 (CHK1).

Research in multiple myeloma cells demonstrates that This compound (B128) treatment robustly activates both the ATM and ATR pathways, evidenced by the phosphorylation of their main downstream targets, CHK2 and CHK1, respectively.

Interestingly, the dynamics between these two pathways appear to shift in the context of acquired this compound resistance. Studies on resistant multiple myeloma cell lines have revealed a significant downregulation of ATM and a corresponding upregulation of ATR at the steady-state level. This suggests that in resistant cells, the cellular response prioritizes the repair of replication-blocking lesions via the ATR pathway. Further supporting this, inhibitors of ATR, but not ATM, were found to markedly increase sensitivity to this compound in resistant cells. This indicates that an ATR-dependent signaling cascade is a key survival mechanism against this compound in the resistant state.

Table 1: Key Proteins in this compound-Induced ATM/ATR Signaling

| Protein | Primary Activator | Role in this compound Response | Observation in Resistant Cells |

|---|---|---|---|

| ATM (Ataxia-Telangiectasia Mutated) | DNA Double-Strand Breaks (DSBs) | Activated by this compound-induced DSBs; phosphorylates CHK2. | Steady-state levels are significantly lower. |

| ATR (Ataxia-Telangiectasia and Rad3-related) | Replication Stress / ssDNA | Activated by stalled replication forks at this compound adducts; phosphorylates CHK1. | Steady-state levels are significantly higher. |

| CHK1 (Checkpoint Kinase 1) | Phosphorylation by ATR | Activated downstream of ATR to mediate cell cycle arrest. | Inhibition increases this compound sensitivity. |

| CHK2 (Checkpoint Kinase 2) | Phosphorylation by ATM | Activated downstream of ATM; involved in p53 activation. | Phosphorylation can be triggered by an ATR/DNA-PK pathway. |

The tumor suppressor protein p53 is a central mediator of the cellular response to genotoxic stress and a critical downstream target of the DDR. Activation of the p53 pathway is a key event in determining cellular sensitivity to this compound.

Following this compound-induced DNA damage, p53 is activated, often through phosphorylation by kinases like ATM and CHK2. This activation leads to an increase in total and phosphorylated p53 levels. Activated p53 functions as a transcription factor, inducing the expression of genes involved in cell cycle arrest (such as p21) or apoptosis (such as PUMA and DR5).

The integrity of the p53 pathway is strongly correlated with this compound efficacy. Myeloma cell lines with wild-type TP53 are significantly more sensitive to this compound than those with mutated or abnormal TP53. Silencing p53 in wild-type cells has been shown to inhibit this compound-induced cell death. This highlights p53's crucial role in executing the apoptotic program following irreparable DNA damage by the drug. Furthermore, therapeutic strategies that enhance p53's nuclear localization and prevent its degradation have been shown to synergize with this compound, sensitizing even resistant myeloma cells to its effects.

ATM/ATR Signaling Dynamics in Response to this compound

Engagement of DNA Repair Mechanisms

To survive this compound's assault, cells must repair the induced DNA lesions. Mammalian cells possess a range of DNA repair pathways, each specialized for different types of damage. The repair of this compound-induced monoadducts, ICLs, and subsequent DSBs involves the coordinated action of several of these pathways.

The Base Excision Repair (BER) pathway is responsible for correcting small, non-helix-distorting base lesions, such as those caused by alkylation, oxidation, or deamination. While this compound's primary cytotoxic lesion is the ICL, it also generates monoadducts, such as N7-methylguanine and N3-methyladenine, which are substrates for the BER pathway.

The BER process is initiated by a DNA glycosylase that recognizes and removes the damaged base. The resulting apurinic/apyrimidinic (AP) site is then processed by APE1 (Apurinic/apyrimidinic endonuclease 1), followed by DNA synthesis and ligation to restore the DNA strand.

The role of BER in this compound resistance is complex. On one hand, efficient repair of monoadducts by BER can prevent them from converting into more lethal ICLs. Indeed, inhibiting the key BER protein APE1 has been shown to sensitize multiple myeloma cells to this compound. On the other hand, some studies on this compound-resistant cells have observed a marked reduction in the steady-state levels of specific DNA glycosylases. This downregulation may be an adaptive mechanism to avoid the creation of repair intermediates that could interfere with the processing of ICLs by other, more critical pathways.

The Nucleotide Excision Repair (NER) pathway is a versatile system that removes a wide variety of bulky, helix-distorting DNA lesions, making it a key player in the repair of this compound-induced damage. NER is considered a primary mechanism for repairing the ICLs that are the hallmark of bifunctional alkylating agents.

Research has demonstrated that both rodent and human cell-free extracts can utilize the NER machinery to excise this compound monoadducts from DNA substrates. The pathway involves the recognition of the lesion, unwinding of the DNA around it, incision of the damaged strand on both sides of the adduct, and removal of the resulting oligonucleotide.

The efficiency of the NER pathway is a critical determinant of this compound sensitivity. Upregulation of NER genes, such as ERCC3 (also known as XPB), has been associated with poorer outcomes in patients treated with alkylating agents. Conversely, specific knockdown or inhibition of NER-related genes has been shown to increase cellular sensitivity to this compound, confirming NER's role in mediating resistance.

Homologous Recombination (HR) is a high-fidelity repair pathway essential for fixing DNA double-strand breaks (DSBs). DSBs are among the most toxic forms of DNA damage and are frequently generated as intermediates during the cellular processing of this compound-induced ICLs, especially when a replication fork collides with a cross-link.

The HR pathway uses an undamaged sister chromatid as a template to accurately repair the break. A key event in HR is the formation of a nucleoprotein filament of the RAD51 recombinase on the processed DNA ends, which then searches for and invades the homologous template sequence. The formation of nuclear RAD51 foci is therefore a widely used marker for active HR repair.

Multiple studies have provided strong evidence that HR is a major contributor to this compound resistance. In studies of epithelial tumor cell lines, a significant correlation was found between this compound resistance and both the protein levels of the HR component Xrcc3 and the density of this compound-induced RAD51 foci. This suggests that cells with a more robust HR capacity are better able to repair the DSBs arising from ICLs, thus surviving the drug treatment.

Table 2: Key DNA Repair Pathways in this compound Response

| Pathway | Primary Lesion Repaired | Key Proteins | Role in this compound Response & Resistance |

|---|---|---|---|

| Base Excision Repair (BER) | Alkylating monoadducts (e.g., N7-methylguanine) | DNA Glycosylases, APE1 | Repairs monoadducts, preventing ICL formation. Inhibition of APE1 sensitizes cells to this compound. |

| Nucleotide Excision Repair (NER) | Bulky adducts and Interstrand Cross-links (ICLs) | ERCC1, XPA, XPB (ERCC3) | Crucial for removing this compound-induced ICLs. Upregulation of NER genes is linked to resistance. |

| Homologous Recombination (HR) | DNA Double-Strand Breaks (DSBs) from ICL processing | RAD51, Xrcc3 | Repairs highly toxic DSBs. Increased HR activity (e.g., RAD51 foci) is strongly correlated with resistance. |

Non-Homologous End Joining (NHEJ) Pathway Analysis

This compound-induced ICLs can lead to the formation of highly cytotoxic double-strand breaks (DSBs) during DNA replication. The Non-Homologous End Joining (NHEJ) pathway is a major mechanism for repairing these DSBs. Research indicates that the efficiency of this pathway can significantly influence a cell's sensitivity to this compound.

In this compound-resistant multiple myeloma cell lines, a notable upregulation of proteins involved in the classical NHEJ pathway has been observed. This includes key factors such as DNA ligase IV, XRCC4, and RPA2. The increased levels of these proteins likely contribute to a more rapid repair of DSBs, thereby mitigating the cytotoxic effects of this compound. Furthermore, studies have shown that co-treatment of multiple myeloma cells with this compound and an NHEJ inhibitor, SCR7, can significantly decrease the rate of DNA damage repair and increase the cells' sensitivity to this compound. This highlights the critical role of the NHEJ pathway in mediating this compound resistance.

Interestingly, the expression of genes involved in DSB repair, including those in the NHEJ pathway, can be altered by other therapeutic agents. For instance, the histone deacetylase inhibitor panobinostat (B1684620) has been shown to decrease the expression of several DSB-related genes, such as MRE11A, PRKDC (which encodes the catalytic subunit of DNA-PK), RAD50, and XRCC6 (Ku70), in bone marrow plasma cells from multiple myeloma patients. This suggests that targeting the NHEJ pathway in combination with this compound could be a promising strategy to overcome drug resistance.

Table 1: Key Proteins in the NHEJ Pathway and their Role in this compound Resistance

| Protein | Function in NHEJ | Observed Change in this compound Resistance | Reference |

| DNA ligase IV | Catalyzes the final ligation step of the broken DNA ends. | Upregulated in resistant cells. | |

| XRCC4 | Stabilizes and stimulates the activity of DNA ligase IV. | Upregulated in resistant cells. | |

| RPA2 | A subunit of the replication protein A complex, involved in DNA metabolism and repair. | Upregulated in resistant cells. | |

| DNA-PKcs | The catalytic subunit of the DNA-dependent protein kinase, a key sensor of DSBs. | Implicated in NHEJ repair of this compound-induced damage. | |

| Ku70/Ku80 | A heterodimeric protein that binds to DSB ends and recruits DNA-PKcs. | Consistently, although not significantly, upregulated in resistant cells. |

Fanconi Anemia (FA)/BRCA Pathway in DNA Repair

The Fanconi Anemia (FA)/BRCA pathway is a crucial DNA repair mechanism specifically involved in the resolution of ICLs. Its role in the response to this compound is therefore of significant interest.

Studies have demonstrated that enhanced ICL repair through the FA/BRCA pathway is a key contributor to acquired resistance to this compound in multiple myeloma cells. this compound-resistant cell lines exhibit reduced formation of ICLs and an enhanced ability to remove them compared to their sensitive counterparts. This efficient repair process allows resistant cells to overcome this compound-induced cell cycle arrest.

A direct link between the FA/BRCA pathway and this compound sensitivity has been established through genetic manipulation. Knocking down FANCF, a central component of the FA core complex, in resistant cells using siRNA was shown to increase their sensitivity to the drug. Conversely, overexpressing FANCF in sensitive cells conferred a degree of resistance. Furthermore, the expression of FA/BRCA pathway genes is often collectively overexpressed in multiple myeloma cell lines selected for resistance to this compound. This overexpression is not limited to a single gene but often involves multiple components of the pathway, including FANCF and RAD51C.

The proteasome inhibitor bortezomib (B1684674) has been shown to downregulate the expression of FA/BRCA pathway genes, including FANCD2. This inhibition of the FA/BRCA pathway by bortezomib enhances this compound-induced DNA damage and provides a mechanistic basis for the observed synergistic effects when these two drugs are used in combination.

Chromatin Dynamics and DNA Damage Response in this compound Context

The structure of chromatin, the complex of DNA and proteins within the nucleus, plays a pivotal role in modulating the DNA damage response to this compound. The accessibility of DNA to both the damaging agent and the repair machinery is heavily influenced by the state of chromatin condensation.

Research on Histone Modifications (e.g., H3K9 acetylation, H3K27me3, H3K36me2)

Histone modifications are key epigenetic regulators of chromatin structure and gene expression. Specific patterns of histone modifications can influence the cellular response to this compound.

Histone Acetylation: Generally associated with a more open chromatin structure and increased gene transcription, histone acetylation can impact DNA repair. For example, H3K9 acetylation is often found at the promoters of active genes. Co-treatment of bone marrow plasma cells with this compound and the histone deacetylase inhibitor (HDACi) vorinostat (B1683920) leads to hyperacetylation of histone H4, an increased DNA damage burden, and higher rates of apoptosis. This suggests that inducing a more open chromatin state can enhance the cytotoxic effects of this compound.

Histone Methylation: The effects of histone methylation are more complex and depend on the specific lysine (B10760008) residue that is methylated and the degree of methylation (mono-, di-, or tri-methylation).

H3K27me3: This mark, catalyzed by the EZH2 component of the Polycomb Repressive Complex 2 (PRC2), is generally a repressive mark associated with silenced genes. Overexpression of the oncogene MMSET in multiple myeloma can lead to a redistribution of EZH2 and the H3K27me3 mark, affecting genes involved in DNA repair and apoptosis.

H3K36me2: Overexpression of MMSET in multiple myeloma results in an accumulation of H3K36me2, which is linked to transcriptional activation of oncogenes.

Table 2: Histone Modifications and their Implied Role in this compound Response

| Histone Modification | General Function | Implication in this compound Response | Reference |

| H3K9 acetylation | Transcriptional activation, open chromatin. | Increased acetylation may enhance this compound-induced damage. | |

| H3K27me3 | Transcriptional repression, condensed chromatin. | Altered distribution by oncogenes can affect DNA repair gene expression. | |

| H3K36me2 | Transcriptional activation. | Increased levels due to MMSET overexpression can promote oncogenesis. |

Chromatin Condensation and Looseness in Relation to DNA Damage

The physical state of chromatin directly impacts the efficiency of both DNA damage induction and repair. A more condensed chromatin structure can shield DNA from damage, while a looser structure may allow for more efficient access of repair proteins.

Research has shown that multiple myeloma patients who respond well to this compound therapy tend to have a more condensed chromatin structure in their malignant plasma cells. This condensed state is associated with lower repair efficiency of this compound-induced DNA damage, leading to a prolonged inhibition of transcription and subsequent activation of the p53-dependent apoptotic pathway. Conversely, non-responders are characterized by a greater looseness of chromatin structure, which results in higher repair efficiency and contributes to this compound resistance.

Interestingly, the efficiency of DNA repair can vary within different regions of a gene. Repair is often faster in the more accessible regions at the 5'-end of active genes. In multiple myeloma patients, the repair of this compound-induced damage is significantly faster compared to healthy individuals, and this difference is more pronounced at the 5'-end of genes.

Influence of Oncogenic Factors (e.g., MMSET, c-myc, CCND1) on DNA Repair Processes

Oncogenic factors prevalent in multiple myeloma can significantly influence DNA repair processes and, consequently, the response to this compound.

MMSET (Multiple Myeloma SET Domain): Overexpression of the histone methyltransferase MMSET, often due to the t(4;14) translocation, is associated with a poor prognosis. MMSET plays a role in the DNA damage response by mediating the methylation of histone H4 at lysine 20 (H4K20), which facilitates the recruitment of the DNA repair protein 53BP1. Cells with high levels of MMSET exhibit an enhanced rate of repair for this compound-induced DNA damage and continue to proliferate, whereas cells with low MMSET levels accumulate damage and undergo cell cycle arrest. Silencing MMSET has been shown to increase sensitivity to this compound.

c-myc: The oncogene c-myc is a critical regulator of cell growth and proliferation. Its expression can be increased by MMSET through the repression of microRNA miR-126. The interplay between c-myc and the p53 pathway is crucial in determining the cellular response to DNA damage.

CCND1 (Cyclin D1): Overexpression of Cyclin D1, often resulting from the t(11;14) translocation, is a common event in multiple myeloma. While its primary role is in cell cycle regulation, the deregulation of cyclin D genes can have downstream effects on transcriptional events that may indirectly influence DNA repair and cell survival pathways.

Oxidative Stress Response in this compound-Treated Cells

The cytotoxicity of this compound is not solely due to its direct interaction with DNA. The generation of oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the cell's antioxidant defenses, also plays a significant role.

This compound treatment has been shown to induce oxidative stress in various cell types, including cardiomyocytes and multiple myeloma cells. This is evidenced by an increase in intracellular and mitochondrial ROS levels in a dose-dependent manner following this compound exposure. The generation of ROS can contribute to this compound-induced apoptosis and cell cycle alterations.

Cells can counteract this oxidative stress through various antioxidant mechanisms. Glutathione (B108866) (GSH), a major cellular antioxidant, can reduce this compound-induced apoptosis. However, this protective effect appears to be independent of the repair of this compound-induced DNA damage. this compound treatment can lead to a decrease in the intracellular pool of GSH.

This compound-resistant cells often exhibit an elevated oxidative stress response. This can involve the upregulation of the NRF2 pathway, a key regulator of antioxidant gene expression. Targeting these antioxidant defenses, for instance by depleting GSH, can increase the sensitivity of resistant cells to this compound.

Reactive Oxygen Species (ROS) Generation and its Role

The generation of ROS by this compound is linked to its ability to inhibit key antioxidant enzymes. Specifically, this compound has been shown to bind to and reduce the activity of thioredoxin reductase, a crucial enzyme in maintaining the cellular redox balance. This inhibition disrupts normal antioxidant functions and leads to an accumulation of ROS. Studies in multiple myeloma (MM) cells have confirmed that this compound treatment leads to a detectable increase in ROS levels, which can be observed within 24 to 48 hours of exposure. This surge in ROS is not merely a byproduct of cellular damage but an active contributor to the apoptotic process initiated by the drug.

The elevated levels of ROS trigger a cascade of downstream signaling events. Research has demonstrated that ROS generation is an early and essential step for this compound-induced apoptosis in Epstein-Barr virus (EBV)-transformed B cells. This process involves the activation of stress-related signaling pathways, including the p38 mitogen-activated protein kinase (MAPK) pathway. The activation of these pathways, prompted by oxidative stress, ultimately leads to the upregulation of pro-apoptotic proteins and the execution of the apoptotic program. Furthermore, the increase in ROS contributes to widespread oxidative damage to cellular components, including the oxidation of lipids and proteins, exacerbating the cytotoxic effects of the drug. The role of ROS in this compound's mechanism is underscored by findings that ROS scavengers can inhibit this compound-induced apoptosis, blocking downstream events like p38 MAPK activation.

Table 1: Research Findings on this compound-Induced ROS Generation

| Finding | Cell/System Studied | Implication | Reference(s) |

| ROS Induction | Multiple Myeloma (MM) cells | This compound treatment increases intracellular ROS levels, leading to protein and lipid oxidation. | |

| Mechanism of ROS Generation | General | This compound binds to and inhibits thioredoxin reductase, leading to increased ROS production. | |

| Timing of ROS Production | Human Myeloma Cell Lines (HMCLs) | ROS can be detected starting 24 hours after treatment and increases for the first 48 hours. | |

| Role in Apoptosis | EBV-transformed B cells | ROS generation is a primary event in this compound-induced apoptosis, preceding p38 MAPK phosphorylation and caspase cleavage. | |

| Signaling Pathway Activation | EBV-transformed B cells; P815 tumor cells | This compound-induced ROS activates the ATR/p38 MAPK pathway and the NF-κB pathway. | |

| Effect of ROS Scavengers | EBV-transformed B cells | Pretreatment with an ROS scavenger inhibits this compound-induced apoptosis and blocks the activation of downstream signaling. |

Analysis of Antioxidant Defenses (e.g., Glutathione, Thioredoxin Reductase, NRF2 pathway)

In response to the oxidative stress induced by this compound, cellular antioxidant defense systems are significantly impacted and play a crucial role in determining cell fate. The primary defense mechanisms involved are the glutathione (GSH) system, the thioredoxin (Trx) system, and the NRF2 antioxidant response pathway.

Glutathione (GSH): Glutathione is a major intracellular antioxidant that directly participates in the detoxification of this compound. this compound is inactivated through direct conjugation with GSH, a reaction that can be accelerated by the enzyme glutathione S-transferase (GST). Consequently, this compound treatment leads to a significant decrease in the intracellular pool of GSH. The level of intracellular GSH is a critical determinant of sensitivity to this compound. Elevated baseline levels of GSH have been consistently associated with this compound resistance in various cancer cell lines, including ovarian cancer and multiple myeloma. Conversely, the depletion of cellular GSH, for instance by using inhibitors of its synthesis like buthionine sulphoximine (BSO), can sensitize resistant cells to this compound and restore its cytotoxic efficacy. This highlights the protective role of GSH against this compound-induced cytotoxicity, which interestingly does not appear to affect the initial induction of DNA damage by the drug.

NRF2 Pathway: The Nuclear factor erythroid 2-related factor 2 (NRF2) pathway is the master regulator of the antioxidant response to cellular stress. In response to the oxidative stress generated by this compound, the NRF2 pathway is activated in cancer cells. This activation leads to the increased transcription of a suite of antioxidant and detoxification genes. Key downstream targets of NRF2 that are induced following this compound treatment include heme oxygenase-1 (HO-1), NAD(P)H Quinone Oxidoreductase 1 (NQO1), and both the catalytic and regulatory subunits of glutamate-cysteine ligase (GCL), the rate-limiting enzyme in GSH synthesis. This activation represents a compensatory survival response by the cell to counteract the drug-induced oxidative damage. Accordingly, acquired resistance to this compound has been associated with the upregulation of the NRF2-mediated oxidative stress response, making cells more tolerant of oxidative stress.

Table 2: Research Findings on Antioxidant Defenses in Response to this compound

| Defense System | Effect of this compound | Implication in Resistance | Research Findings | Reference(s) |

| Glutathione (GSH) | Causes a significant decrease in intracellular GSH levels. | Elevated GSH levels confer resistance. | GSH directly inactivates this compound via conjugation. Depleting GSH with BSO reverses resistance. | |

| Thioredoxin Reductase (TrxR) | Efficiently and irreversibly inhibits TrxR activity. | Not directly implicated in resistance, but its inhibition is a key part of this compound's cytotoxic mechanism. | Inhibition of TrxR contributes to increased ROS. Glutathione Reductase is not inhibited by this compound. | |

| NRF2 Pathway | Activates the NRF2 antioxidant pathway. | Upregulation of the NRF2 pathway is associated with acquired resistance. | Activation leads to increased expression of downstream targets like HO-1, NQO1, and GCL to counteract oxidative stress. |

Mechanisms of Acquired Cellular Resistance to Melphalan

DNA Repair Pathway Adaptation and Overexpression Research

Melphalan (B128) exerts its cytotoxic effect primarily by inducing DNA lesions, most notably interstrand cross-links (ICLs), which block DNA replication and transcription, ultimately leading to cell death. Consequently, the cell's ability to repair this damage is a critical determinant of its sensitivity or resistance to the drug. Tumor cells can develop resistance by enhancing the efficiency and capacity of their DNA repair machinery. This involves the upregulation and adaptation of several key repair pathways.

A primary mechanism of acquired resistance to this compound is the enhanced repair of ICLs. Studies have shown that plasma cells from this compound-treated, relapsed multiple myeloma patients exhibit a significantly greater capacity to repair ICLs compared to cells from this compound-naïve patients. In laboratory models, this compound-resistant myeloma cell lines demonstrate both reduced formation and enhanced removal of ICLs when compared to their drug-sensitive counterparts. This increased repair efficiency is directly linked to the cell's ability to overcome this compound-induced growth arrest. The nucleotide excision repair (NER) pathway is one of the systems implicated in the removal of bulky DNA adducts and ICLs formed by this compound.

Table 1: Research Findings on Enhanced Interstrand Cross-link (ICL) Repair in this compound Resistance

| Finding | Cell/Sample Type | Key Observation | Reference(s) |

|---|---|---|---|

| Increased ICL Repair Capacity | Plasma cells from this compound-treated, relapsed MM patients | 42% to 100% repair of ICLs at 40 hours, compared to no repair in cells from naïve patients. | |

| Reduced ICL Formation & Enhanced Removal | This compound-resistant myeloma cell lines (8226/LR5, U266/LR6) | Significantly reduced ICL formation and faster removal compared to sensitive parental lines. | |

| Correlation with In Vitro Sensitivity | Plasma cells from MM patients | In vitro sensitivity to this compound was found to correlate with ICL repair capacity. | |

| Involvement of NER Pathway | Various cancer cell lines | The NER pathway is involved in the repair of this compound-induced adducts. |

The Base Excision Repair (BER) pathway is also involved in the cellular response to this compound. Interestingly, research indicates that a decrease in the activity of certain BER components may contribute to this compound resistance. Studies have observed markedly reduced levels of the DNA glycosylases UNG2, NEIL1, and MPG in this compound-resistant multiple myeloma cells. It is theorized that reduced BER activity might prevent the creation of cytotoxic repair intermediates, thereby facilitating the more efficient repair of ICLs by other pathways, such as the Fanconi Anemia pathway.

Conversely, the repair of single-strand breaks, a subsequent step in the processing of DNA damage, appears to be enhanced in resistant cells. This is supported by observations of increased autoribosylation of PARP-1 and a heightened sensitivity of resistant cells to PARP inhibitors. This "inverse switch," characterized by reduced base excision but enhanced strand break repair, may prevent the accumulation of toxic DNA intermediates and promote cell survival.

Non-Homologous End Joining (NHEJ) is a major pathway for repairing DNA double-strand breaks (DSBs), which can arise from the processing of ICLs. Research has revealed a significant upregulation of key NHEJ proteins in this compound-resistant cells. Quantitative western blot analysis has shown that the steady-state levels of DNA ligase IV and XRCC4 are constitutively elevated in resistant myeloma cells. This upregulation of NHEJ components likely contributes to the observed increase in the kinetics of DSB repair in these cells, allowing them to more efficiently resolve the lethal DNA damage induced by this compound. One study reported that this compound resistance in the RPMI8226 cell line was characterized by upregulated LIG4 and XRCC4.

The Fanconi Anemia (FA)/BRCA pathway is a critical DNA repair network that specializes in the repair of ICLs. A substantial body of evidence points to the upregulation of this pathway as a key mechanism of acquired this compound resistance in multiple myeloma. this compound-resistant myeloma cell lines exhibit elevated expression of multiple genes within the FA/BRCA pathway, including FANCA, FANCC, FANCF, FANCL, BRCA1, BRCA2, and RAD51C.

This overexpression leads to a more efficient repair of ICLs, which in turn allows cells to overcome this compound-induced cell cycle arrest and continue to proliferate. Studies have demonstrated a direct link between the expression levels of FA/BRCA genes and this compound sensitivity. For instance, silencing FANCF with siRNA in drug-resistant cells can reverse the resistance, while overexpressing FANCF in drug-sensitive cells confers increased protection against this compound. Furthermore, research has shown that the NF-κB pathway can transcriptionally regulate FA/BRCA pathway genes, and inhibiting NF-κB can diminish FA-mediated repair and enhance sensitivity to this compound.

Table 2: Key FA/BRCA Pathway Genes Upregulated in this compound Resistance

| Gene | Function in Pathway | Observed in Resistant Cells | Reference(s) |

|---|---|---|---|

| FANCA, FANCC, FANCF, FANCL | Core complex components, essential for FANCD2 monoubiquitination | Increased expression in this compound-resistant MM cell lines. | |

| FANCD2 | Central protein, monoubiquitinated to activate downstream repair | Alterations in expression and function linked to resistance. | |

| BRCA1, BRCA2 | Homologous recombination repair proteins, interact with FA pathway | Increased expression in this compound-resistant MM cell lines. | |

| RAD51C | Homologous recombination protein, involved in ICL repair | Increased expression in this compound-resistant MM cell lines. |

Upregulation of Non-Homologous End Joining Components

Altered Cellular Transport Dynamics Research

Beyond the cell's internal repair mechanisms, resistance to this compound can also arise from changes in how the drug enters the cell. If less of the cytotoxic agent reaches its intracellular target—the DNA—its efficacy will be inherently limited.

This compound, being an amino acid derivative, is primarily transported into cells by amino acid transporters, with the L-type Amino Acid Transporter 1 (LAT1), also known as SLC7A5, being a key mediator. The expression and function of LAT1 correlate with this compound sensitivity. Research has shown that downregulation of LAT1 can contribute to this compound resistance. Studies using siRNA to decrease LAT1 expression resulted in a significant reduction in both this compound uptake (by 58%) and its cytotoxicity (a 3.5-fold decrease).

However, the relationship is complex. While direct downregulation of LAT1 reduces drug influx, some studies on this compound-resistant cell lines have shown that resistance can be overcome by inhibiting miR-221/222, which leads to an upregulation of LAT1 protein, suggesting that in some contexts, other mechanisms may be more dominant in the resistance phenotype. Despite this, the fundamental role of LAT1 as the primary gateway for this compound into the cell underscores the importance of its expression levels in determining drug efficacy.

Increased Efflux Mechanisms (e.g., MDR1/ATP Binding Cassette Transporters Overexpression)

While not the primary focus of recent metabolic studies, increased drug efflux via ATP-binding cassette (ABC) transporters, such as P-glycoprotein (MDR1), is a recognized mechanism of resistance to various chemotherapeutic agents. However, some studies on this compound-resistant multiple myeloma cell lines have indicated that alterations in drug transport and detoxification were not the primary modes of resistance in the models studied. Instead, intrinsic metabolic changes appear to play a more dominant role.

Metabolic Reprogramming in this compound-Resistant Cellular Models

Cancer cells can rewire their metabolic pathways to sustain growth and develop drug resistance. In the context of this compound resistance, significant metabolic reprogramming has been observed, affecting several key pathways that enhance the cell's ability to withstand the drug's cytotoxic effects.

A consistent finding in this compound-resistant multiple myeloma cell lines is the upregulation of the pentose (B10789219) phosphate (B84403) pathway (PPP). Proteometabolomic analyses have shown that resistant cells have higher intracellular levels of PPP metabolites, including erythrose-4-phosphate, 6-phosphogluconic acid, and D-ribose-5-phosphate/ribulose-5-phosphate, compared to their drug-sensitive counterparts. The PPP is crucial for producing NADPH, which is essential for antioxidant defense and reductive biosynthesis, and for generating precursors for nucleotide synthesis required for DNA repair.

The increased activity of the PPP in resistant cells provides a dual advantage: it enhances the cellular antioxidant capacity to combat the oxidative stress induced by this compound and supplies the necessary building blocks for repairing DNA damage caused by the alkylating agent. Pharmacological inhibition of a key PPP enzyme, 6-phosphogluconate dehydrogenase, has been shown to overcome this compound resistance in preclinical models, highlighting the pathway's importance in the resistance mechanism.

This compound resistance is also associated with significant alterations in purine (B94841) and pyrimidine (B1678525) metabolism. These pathways are fundamental for DNA synthesis and repair. Studies have revealed cell-line-specific changes in the levels of purine and pyrimidine metabolites. For instance, in some resistant cell lines, levels of guanine (B1146940) and guanosine (B1672433) were lower, while in others, different purine metabolites were modulated. These alterations are consistent with an increased demand for DNA repair mechanisms to counteract the DNA-damaging effects of this compound. The increased production of PPP-derived ribose-5-phosphate (B1218738) directly fuels purine and pyrimidine synthesis, linking these two resistance mechanisms.

Glutathione (B108866) (GSH), a major intracellular antioxidant, plays a crucial role in the detoxification of this compound. The primary mechanism of this compound inactivation within the cell is its direct conjugation with GSH, a reaction that can be accelerated by the enzyme glutathione S-transferase (GST). Elevated intracellular levels of GSH and GST have been linked to chemotherapy resistance.

In some this compound-resistant cell models, increased GSH levels have been observed. This elevation in GSH can be attributed to the increased activity of enzymes involved in its synthesis, such as γ-glutamylcysteine synthetase (GCS), the rate-limiting enzyme in GSH biosynthesis. Increased GCS activity and mRNA levels have been found in this compound-resistant prostate carcinoma cells. The depletion of GSH using agents like buthionine sulfoximine (B86345) (BSO) has been shown to reverse this compound resistance in vitro, underscoring the importance of GSH in this process. Furthermore, transcriptomic analyses have identified an increased expression of genes involved in amino acid and glutathione metabolism in this compound-resistant cells.

However, it is important to note that not all studies have found a direct correlation between GSH levels and this compound sensitivity, suggesting that the role of GSH in resistance can be complex and may vary between different tumor types and models. Some research indicates that drug detoxification through glutathionylation may not be the primary resistance mechanism in certain this compound-resistant cell lines.

Table 2: Key Factors in Glutathione Metabolism and this compound Resistance

| Factor | Role in Resistance | Supporting Evidence |

|---|---|---|

| Glutathione (GSH) | Detoxifies this compound through direct conjugation. | Elevated levels are frequently observed in resistant cells. Depletion of GSH reverses resistance. |

| Glutathione S-Transferase (GST) | Catalyzes the conjugation of this compound with GSH. | Increased GST activity has been associated with resistance. |

| γ-Glutamylcysteine Synthetase (GCS) | Rate-limiting enzyme in GSH synthesis. | Increased activity and expression are found in resistant cells. |

A significant metabolic shift observed in this compound-resistant cells is the Warburg effect, or aerobic glycolysis. This is characterized by an upregulation of glycolytic enzymes and a downregulation of proteins involved in the tricarboxylic acid (TCA) cycle and the electron transport chain, even in the presence of oxygen. This metabolic switch is considered a survival mechanism in cancer, contributing to resistance against apoptosis and oxidative stress.